7-Carboxy-7-deazaguanine
Overview
Description
7-Carboxy-7-deazaguanine is a derivative of deazaguanine, a modified nucleoside that plays a significant role in the molecular biology of DNA and transfer RNA. This compound is involved in various biological processes, including the fine-tuning of translation efficiency and modulation of codon-anticodon interactions . It is also a key component in the biosynthesis of several biologically active natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-carboxy-7-deazaguanine typically involves the conversion of 6-carboxy-5,6,7,8-tetrahydropterin to this compound. This process is catalyzed by the enzyme this compound synthase, which utilizes a radical S-adenosyl-L-methionine mechanism . The reaction conditions often require the presence of reducing agents such as dithionite to promote the reductive cleavage of S-adenosyl-L-methionine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Carboxy-7-deazaguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Under reducing conditions, it can undergo reductive cleavage.
Substitution: The compound can participate in substitution reactions, particularly in the presence of specific enzymes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Enzymes like this compound synthase facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 7-cyano-7-deazaguanine and 7-amido-7-deazaguanine .
Scientific Research Applications
7-Carboxy-7-deazaguanine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-carboxy-7-deazaguanine involves its incorporation into DNA and transfer RNA, where it modulates translation efficiency and codon-anticodon interactions . The enzyme this compound synthase catalyzes its formation through a radical S-adenosyl-L-methionine mechanism, which involves the reductive cleavage of S-adenosyl-L-methionine to generate a 5’-deoxyadenosyl radical . This radical initiates the conversion of 6-carboxy-5,6,7,8-tetrahydropterin to this compound .
Comparison with Similar Compounds
- 7-Cyano-7-deazaguanine
- 7-Amido-7-deazaguanine
- Queuosine
- Archaeosine
Comparison: 7-Carboxy-7-deazaguanine is unique due to its specific role in the biosynthesis of biologically active natural products and its involvement in various cellular processes . Unlike other similar compounds, it is specifically synthesized by the enzyme this compound synthase and plays a crucial role in modulating translation efficiency and codon-anticodon interactions .
Properties
IUPAC Name |
2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c8-7-10-4-3(5(12)11-7)2(1-9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIRSLBMMTDSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537629 | |
Record name | 2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92636-62-9 | |
Record name | 2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00537629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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